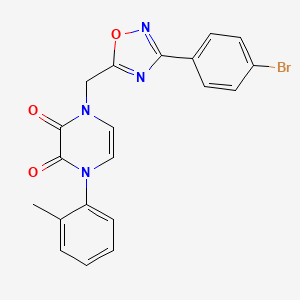

1-((3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(o-tolyl)-1,4-dihydropyrazine-2,3-dione

Description

Properties

IUPAC Name |

1-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-(2-methylphenyl)pyrazine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrN4O3/c1-13-4-2-3-5-16(13)25-11-10-24(19(26)20(25)27)12-17-22-18(23-28-17)14-6-8-15(21)9-7-14/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQZYWCVVPMGTPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC3=NC(=NO3)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(o-tolyl)-1,4-dihydropyrazine-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate.

Bromination of the phenyl ring: The bromophenyl group can be introduced via electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) as the brominating agent.

Formation of the dihydropyrazine-dione core: This step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a diketone or an equivalent compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-((3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(o-tolyl)-1,4-dihydropyrazine-2,3-dione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the oxadiazole ring or the dihydropyrazine-dione core into different structures.

Substitution: The bromophenyl group can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like sodium methoxide (NaOMe) or Grignard reagents (RMgX) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

1-((3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(o-tolyl)-1,4-dihydropyrazine-2,3-dione has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.

Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-((3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(o-tolyl)-1,4-dihydropyrazine-2,3-dione depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Core Heterocyclic Systems

- Target Compound : Combines a 1,2,4-oxadiazole and dihydropyrazine-2,3-dione.

- 2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-(6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one (): Features a triazinoindole and pyrazole system with a 4-bromophenyl group.

- 4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one () : A pyrazolone derivative with bromine and chlorophenyl substituents. The absence of an oxadiazole ring and the simpler pyrazolone core limit structural overlap but highlight the prevalence of brominated aromatic systems in bioactive molecules .

Substituent Analysis

| Compound | Core Structure | Key Substituents | Molecular Weight (g/mol) |

|---|---|---|---|

| Target Compound | Oxadiazole + Pyrazine-dione | 4-Bromophenyl, o-Tolyl | ~443.3 (calculated) |

| Triazinoindole-Pyrazole (Ev. 2) | Triazinoindole + Pyrazole | 4-Bromophenyl, 6,6-Dimethylindolone | ~503.4 (calculated) |

| Pyrazolone Derivative (Ev. 4) | Pyrazolone | 4-Bromo, 4'-Chlorophenyl | 301–305 (observed) |

Key Differences : The target compound’s oxadiazole and pyrazine-dione system offers greater rigidity compared to the pyrazole or pyrazolone cores in analogues, which may influence conformational stability and binding kinetics.

Analytical and Physicochemical Properties

- LC/MS Data :

- Polarity : The oxadiazole and pyrazine-dione groups in the target compound may increase polarity compared to pyrazolones, affecting solubility and pharmacokinetics.

Biological Activity

The compound 1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(o-tolyl)-1,4-dihydropyrazine-2,3-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , indicating the presence of bromine, nitrogen, and oxygen within its structure. The oxadiazole ring is known for its significant biological activity, contributing to the compound's pharmacological properties.

Biological Activity Overview

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit a wide range of biological activities including:

- Antibacterial : Effective against various bacterial strains.

- Antifungal : Demonstrated activity against fungal pathogens.

- Anticancer : Potential cytotoxic effects on cancer cell lines.

- Anti-inflammatory : Inhibition of inflammatory pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Biomacromolecules : Oxadiazole derivatives often form hydrogen bonds with proteins and nucleic acids, affecting their functions.

- Enzyme Inhibition : Specific compounds have been shown to inhibit enzymes such as monoamine oxidase and cathepsin K.

- Cellular Uptake : The lipophilicity of the compound may facilitate its absorption into cells, enhancing its efficacy.

Antibacterial Activity

A study conducted by Ningegowda et al. highlighted that oxadiazole derivatives exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 10.8 to 111.3 μM . This suggests strong potential for developing new antibacterial agents from this class of compounds.

Anticancer Activity

Bajaj et al. reported that a synthesized oxadiazole derivative showed cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231 using the MTT assay. The results indicated that the compound could induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells .

Antifungal Activity

Zabiulla et al. found that certain oxadiazole derivatives displayed potent antifungal activity against Candida albicans, with IC50 values suggesting effective inhibition at low concentrations . This positions these compounds as potential candidates for antifungal drug development.

Summary of Biological Activities

Case Studies

Several case studies have been documented regarding the synthesis and evaluation of oxadiazole derivatives:

- Chortani et al. synthesized new 1,3,4-oxadiazole bibenzopyrimidine compounds which showed promising antibacterial properties with MIC values comparable to standard antibiotics .

- Dhonnar et al. explored a series of 1,3,4-oxadiazole derivatives for their antioxidant activity using DPPH assays, revealing strong free radical scavenging capabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.